2-Butyltetrahydrothiophene
Description
2-Butyltetrahydrothiophene (IUPAC name: 2-butylthiolane) is a saturated five-membered heterocyclic compound containing one sulfur atom, with a butyl group substituted at the 2-position of the thiolane ring. Its molecular formula is C₈H₁₆S, and it has a molecular weight of 144.28 g/mol. Structurally, it is analogous to tetrahydrofuran (THF) but replaces oxygen with sulfur, imparting distinct electronic and steric properties.
Properties
CAS No. |
1613-49-6 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2-butylthiolane |
InChI |
InChI=1S/C8H16S/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3 |
InChI Key |
NBPQJOLVXAKDFK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCS1 |
Canonical SMILES |
CCCCC1CCCS1 |
Synonyms |
2-Butyltetrahydrothiophene |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Physical Properties: 2-Butyltetrahydrothiophene is a colorless to pale yellow liquid with a boiling point of ~180–190°C and a melting point of approximately -30°C. It is insoluble in water but miscible with organic solvents like ethanol, ether, and chloroform.
- Synthesis : Typically synthesized via alkylation of tetrahydrothiophene using butyl halides under basic conditions. Characterization methods include NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .
- Applications : Used as a solvent in organic synthesis, a precursor in pharmaceuticals, and a ligand in coordination chemistry due to its electron-rich sulfur atom.
Structural and Functional Analogues
The properties of this compound are influenced by its alkyl chain length, ring saturation, and sulfur atom. Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water | Key Reactivity |
|---|---|---|---|---|---|---|
| This compound | C₈H₁₆S | 144.28 | 180–190 | -30 | Insoluble | Oxidizes to sulfone; ring-opening under strong acids/bases |
| Tetrahydrothiophene (THT) | C₄H₈S | 88.17 | 119 | -96 | Slightly soluble | Rapid oxidation to sulfone; polymerizes upon ring-opening |
| 3-Methyltetrahydrothiophene | C₅H₁₀S | 102.19 | ~130 | -50 | Insoluble | Steric hindrance reduces oxidation rate vs. THT |
| Thiophene | C₄H₄S | 84.14 | 84 | -38 | Insoluble | Electrophilic aromatic substitution; no ring-opening |
| Tetrahydrothiopyran (6-membered ring) | C₅H₁₀S | 102.19 | 142 | -20 | Insoluble | Higher thermal stability due to reduced ring strain |
Key Research Findings
Steric and Electronic Effects :
- The butyl group in this compound increases hydrophobicity and steric bulk compared to THT or 3-methyltetrahydrothiophene. This reduces its reactivity in nucleophilic substitutions but enhances stability in acidic environments .
- Oxidation Sensitivity : THT oxidizes rapidly to sulfones (e.g., sulfolane), while this compound requires stronger oxidizing agents (e.g., H₂O₂/CH₃COOH) due to steric protection of the sulfur atom.
Spectroscopic Differences :
- ¹H NMR : The butyl group in this compound shows distinct resonances at δ 0.9–1.6 ppm (alkyl protons), while THT exhibits simpler spectra with peaks at δ 2.5–3.0 ppm (ring protons adjacent to sulfur) .
- IR Spectroscopy : The C-S stretching vibration in this compound appears at ~650 cm⁻¹ , shifted from THT’s ~620 cm⁻¹ due to alkyl substitution.
Applications in Industry :
- THT is widely used as a gas odorant due to its low odor threshold, whereas this compound’s higher molecular weight makes it suitable as a solvent for lipophilic compounds .
- In pharmaceuticals, this compound derivatives show improved blood-brain barrier penetration compared to smaller analogues like 3-methyltetrahydrothiophene.
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